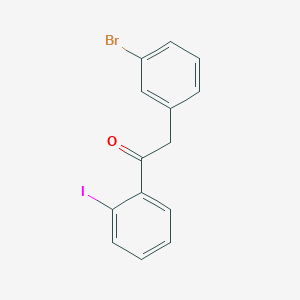

2-(3-Bromophenyl)-2'-iodoacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Bromophenyl)-2’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom on the phenyl ring and an iodine atom on the acetophenone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2’-iodoacetophenone typically involves the following steps:

Bromination of Acetophenone: Acetophenone is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromoacetophenone.

Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.

The reaction conditions for these steps generally involve controlled temperatures and the use of solvents like acetic acid or dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromophenyl)-2’-iodoacetophenone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the addition of reagents and maintain optimal reaction temperatures.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromophenyl)-2’-iodoacetophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

Substitution: Products with different functional groups replacing the bromine or iodine atoms.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Coupling: Biaryl or alkyl-aryl compounds.

Applications De Recherche Scientifique

2-(3-Bromophenyl)-2’-iodoacetophenone has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic effects.

Material Science: It is used in the preparation of materials with specific electronic or optical properties.

Biological Studies: The compound is employed in studies to understand its interaction with biological molecules and its potential as a bioactive agent.

Mécanisme D'action

The mechanism of action of 2-(3-Bromophenyl)-2’-iodoacetophenone involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways in cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-Chlorophenyl)-2’-iodoacetophenone: Similar structure but with a chlorine atom instead of bromine.

2-(3-Bromophenyl)-2’-chloroacetophenone: Similar structure but with a chlorine atom instead of iodine.

2-(3-Bromophenyl)-2’-fluoroacetophenone: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

2-(3-Bromophenyl)-2’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to its analogs

Activité Biologique

2-(3-Bromophenyl)-2'-iodoacetophenone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its effects on various biological targets, synthesis methods, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the introduction of bromine and iodine substituents onto an acetophenone backbone. The synthetic routes can vary, but a common method includes electrophilic aromatic substitution reactions, which facilitate the introduction of halogen atoms onto the aromatic ring.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.052 mg/mL to 1.6 mg/mL . This suggests that this compound may possess similar antimicrobial properties due to structural similarities.

Anti-inflammatory Activity

Compounds containing bromine and iodine have been noted for their anti-inflammatory effects. A recent study highlighted the anti-inflammatory activity of related structures, showing inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The most active derivatives in this study had IC50 values significantly lower than those of standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. In one study, derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). The compound showed promising cytotoxic effects with IC50 values indicating significant potency . The mechanism of action appears to involve apoptosis induction and cell cycle arrest in sensitive cancer cell lines.

Case Study 1: Antimicrobial Efficacy

In a comparative analysis, this compound was evaluated alongside other halogenated acetophenones for their antimicrobial properties. The results indicated that it had a comparable efficacy profile to established antibiotics, providing a basis for further development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of brominated compounds. It was found that these compounds could significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS), suggesting that this compound may also modulate inflammatory responses effectively.

Data Tables

Propriétés

IUPAC Name |

2-(3-bromophenyl)-1-(2-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNIUVSTXGOUSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642292 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-88-5 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.